molecular formula C27H28N2O4 B11282662 1-(4-Methoxybenzyl)-3-(((3-methoxybenzyl)amino)methyl)-6-methyl-1H-indole-2-carboxylic acid

1-(4-Methoxybenzyl)-3-(((3-methoxybenzyl)amino)methyl)-6-methyl-1H-indole-2-carboxylic acid

Cat. No.: B11282662
M. Wt: 444.5 g/mol
InChI Key: YLUNSEAJKBJDEW-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-(((3-methoxybenzyl)amino)methyl)-6-methyl-1H-indole-2-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. Its structure comprises an indole core substituted with methoxybenzyl and amino groups, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

The synthesis of 1-(4-Methoxybenzyl)-3-(((3-methoxybenzyl)amino)methyl)-6-methyl-1H-indole-2-carboxylic acid involves multiple steps, including the formation of the indole core and subsequent functionalization. Common synthetic routes include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Functionalization: The indole core is then functionalized with methoxybenzyl and amino groups through nucleophilic substitution reactions.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as high-pressure reactors and continuous flow systems, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Methoxybenzyl)-3-(((3-methoxybenzyl)amino)methyl)-6-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halides or alkyl groups, into the molecule.

    Common Reagents and Conditions: Typical reagents include strong acids, bases, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include various substituted indoles, alcohols, amines, and carboxylic acids.

Scientific Research Applications

1-(4-Methoxybenzyl)-3-(((3-methoxybenzyl)amino)methyl)-6-methyl-1H-indole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including pharmaceuticals and organic semiconductors.

    Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential therapeutic applications include the development of new drugs targeting specific enzymes or receptors involved in disease pathways.

    Industry: Its use in the production of advanced materials, such as polymers and nanomaterials, highlights its industrial significance.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-(((3-methoxybenzyl)amino)methyl)-6-methyl-1H-indole-2-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing biological processes like signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

1-(4-Methoxybenzyl)-3-(((3-methoxybenzyl)amino)methyl)-6-methyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

    1-(4-Methoxybenzyl)-3-(aminomethyl)-6-methyl-1H-indole-2-carboxylic acid: Similar structure but lacks the methoxy group on the amino substituent.

    1-(4-Methoxybenzyl)-3-(methylamino)-6-methyl-1H-indole-2-carboxylic acid: Contains a methyl group instead of the methoxybenzyl group.

    1-(4-Methoxybenzyl)-3-(hydroxymethyl)-6-methyl-1H-indole-2-carboxylic acid: Features a hydroxymethyl group instead of the amino substituent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[[(3-methoxyphenyl)methylamino]methyl]-6-methylindole-2-carboxylic acid

InChI

InChI=1S/C27H28N2O4/c1-18-7-12-23-24(16-28-15-20-5-4-6-22(14-20)33-3)26(27(30)31)29(25(23)13-18)17-19-8-10-21(32-2)11-9-19/h4-14,28H,15-17H2,1-3H3,(H,30,31)

InChI Key

YLUNSEAJKBJDEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2CC3=CC=C(C=C3)OC)C(=O)O)CNCC4=CC(=CC=C4)OC

Origin of Product

United States

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